苄基 N-(2-氨基甲酰乙基)氨基甲酸酯

描述

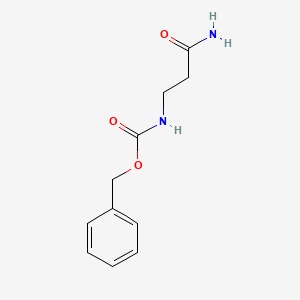

Benzyl N-(2-carbamoylethyl)carbamate, also known as benzyl carbamate or benzyl urethane, is a chemical compound that is widely used in various scientific experiments. It is a white crystalline solid that has a faint odor similar to that of vanilla. The compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates . The compound is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis

The molecular formula of benzyl carbamate is C8H9NO2 . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . Its molar mass is 151.165 g·mol−1 and it has a melting point of 88 °C .科学研究应用

Condensation of Benzyl Carbamate with Glyoxal

- Summary of Application: This research focused on the acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .

- Methods of Application: The condensation process was examined in detail, with a focus on the formation process of substituted 2,4,6,8,10,12-hexaazaisowurtzitane .

- Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives, as well as several processes hindering the formation of caged compounds .

Transcarbamation and Amidation from Benzyl Carbamate

- Summary of Application: This research presented a new method for Transcarbamation and conversion of benzyl carbamates to amide .

- Methods of Application: The method involved the use of potassium carbonate in alcohols under heating conditions .

- Results: The research described an efficient method for the conversion of benzyl carbamates .

Modification of Aliphatic Amines

- Summary of Application: This research presented a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate .

- Methods of Application: The method involved modifying aliphatic amines and releasing them rapidly and quantitatively after disulfide reduction .

- Results: The research showed that the linker can modify aliphatic amines and release them rapidly and quantitatively .

Protecting Groups for Amines

- Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .

- Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .

- Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .

Carbamate Synthesis by Amination

- Summary of Application: This research presented a new method for the synthesis of carbamates .

- Methods of Application: The method involved the use of cesium carbonate and TBAI .

- Results: The research described an efficient method for the synthesis of carbamates .

Modification of Terpene Glycoconjugates

- Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .

- Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .

- Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .

Protecting Groups for Amines

- Summary of Application: Benzyl N-(2-carbamoylethyl)carbamate is used as a protecting group for amines in the synthesis of peptides .

- Methods of Application: The carbamate protecting groups can be installed and removed under relatively mild conditions .

- Results: The research showed that the carbamate protecting groups are essential for the synthesis of peptides .

Carbamate Synthesis by Amination

- Summary of Application: This research presented a new method for the synthesis of carbamates .

- Methods of Application: The method involved the use of cesium carbonate and TBAI .

- Results: The research described an efficient method for the synthesis of carbamates .

Modification of Terpene Glycoconjugates

- Summary of Application: This research presented a unique synthetic method for the preparation of carbamate-tethered terpene glycoconjugates .

- Methods of Application: The method involved the use of a tin-catalyzed transcarbamoylation .

- Results: The research showed that the method can be used to prepare carbamate-tethered terpene glycoconjugates .

安全和危害

未来方向

Benzyl carbamate is essential for the synthesis of peptides . It is expected to continue to play a significant role in various scientific experiments. Future research may focus on developing more efficient methods for its synthesis and finding new applications for this compound in the field of organic chemistry.

属性

IUPAC Name |

benzyl N-(3-amino-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVDOBZAAAJMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314997 | |

| Record name | benzyl N-(2-carbamoylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(2-carbamoylethyl)carbamate | |

CAS RN |

886-64-6 | |

| Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 290815 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 886-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-(2-carbamoylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)